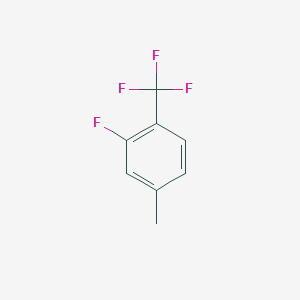

2-Fluoro-4-methyl-1-(trifluoromethyl)benzene

カタログ番号 B129342

CAS番号:

158364-83-1

分子量: 178.13 g/mol

InChIキー: GWWHXSLLCSBGRO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

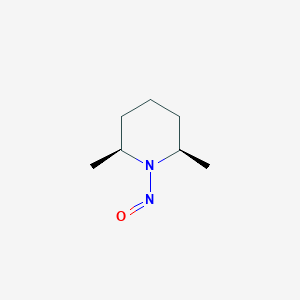

“2-Fluoro-4-methyl-1-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6F4 . It has a molecular weight of 178.13 g/mol . The IUPAC name for this compound is 2-fluoro-4-methyl-1-(trifluoromethyl)benzene .

Synthesis Analysis

The synthesis of trifluoromethoxylated compounds, which includes “2-Fluoro-4-methyl-1-(trifluoromethyl)benzene”, can be achieved through a practical nucleophilic trifluoromethoxylation of alkyl halides . This process uses (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions .Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-methyl-1-(trifluoromethyl)benzene” can be represented by the InChI string:InChI=1S/C8H6F4/c1-5-2-3-6 (7 (9)4-5)8 (10,11)12/h2-4H,1H3 . The Canonical SMILES representation is CC1=CC (=C (C=C1)C (F) (F)F)F . Physical And Chemical Properties Analysis

The compound “2-Fluoro-4-methyl-1-(trifluoromethyl)benzene” has several computed properties . It has a molecular weight of 178.13 g/mol, and a XLogP3-AA value of 3.3, indicating its lipophilicity . It has no hydrogen bond donors, four hydrogen bond acceptors, and no rotatable bonds . Its topological polar surface area is 0 Ų .科学的研究の応用

Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .

- Method : The synthesis and applications of TFMP and its derivatives involve various chemical reactions. For instance, Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

FDA-Approved Drugs

- Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years .

- Method : The synthesis of these drugs involves various chemical reactions, including the incorporation of the CF3 group into potential drug molecules .

- Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

Synthesis of Trifluoromethyl Alkyl Ethers

- Application : The procedure for the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers .

- Method : This procedure is applicable provided that the alcohol is primary rather than benzylic, secondary or tertiary .

- Results : The reaction fails in case of benzylic, secondary or tertiary alcohols .

Synthesis of Trifluoromethylpyridines

- Application : Trifluoromethylpyridines (TFMP) and its derivatives are synthesized for use in various industries .

- Method : The synthesis of TFMP derivatives involves various chemical reactions. For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Synthesis of 1,3,5-tris(trifluoromethyl)benzene

- Application : 1,3,5-tris(trifluoromethyl)benzene is used as a starting material in the synthesis of 2,4,6-tris (trifluoromethyl)benzoic acid .

- Method : This involves reacting with n-butyllithium and carbon dioxide .

- Results : This method is used in the synthesis of several crop-protection products .

Bioisostere in Drug Design

- Application : The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .

- Method : This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

- Results : This method has found numerous applications in medicines, electronics, agrochemicals, and catalysis .

Synthesis of Trifluoromethylpyridines

- Application : Trifluoromethylpyridines (TFMP) and its derivatives are synthesized for use in various industries .

- Method : The synthesis of TFMP derivatives involves various chemical reactions. For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Synthesis of 1,3,5-tris(trifluoromethyl)benzene

- Application : 1,3,5-tris(trifluoromethyl)benzene is used as a starting material in the synthesis of 2,4,6-tris (trifluoromethyl)benzoic acid .

- Method : This involves reacting with n-butyllithium and carbon dioxide .

- Results : This method is used in the synthesis of several crop-protection products .

Bioisostere in Drug Design

- Application : The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .

- Method : This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

- Results : This method has found numerous applications in medicines, electronics, agrochemicals, and catalysis .

特性

IUPAC Name |

2-fluoro-4-methyl-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWHXSLLCSBGRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382603 | |

| Record name | 2-fluoro-4-methyl-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-methyl-1-(trifluoromethyl)benzene | |

CAS RN |

158364-83-1 | |

| Record name | 2-fluoro-4-methyl-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 158364-83-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B129259.png)

![(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol](/img/structure/B129263.png)

![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B129267.png)